3-bromo-N-(2-fluorophenyl)-4-methylbenzamide
Overview
Description
3-bromo-N-(2-fluorophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3rd position, a fluorine atom at the 2nd position of the phenyl ring, and a methyl group at the 4th position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-fluorophenyl)-4-methylbenzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced at the 2nd position of the phenyl ring through nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Amidation: The final step involves the formation of the amide bond between the benzoyl chloride derivative and the 2-fluoroaniline under basic conditions, typically using a base like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-fluorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-(2-fluorophenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-fluorophenyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
3-bromo-N-(2-fluorophenyl)propanamide: Similar structure but with a propanamide group instead of a benzamide.
3-bromo-N,N,5-trimethylbenzenesulfonamide: Similar structure but with additional methyl groups and a sulfonamide group.
Uniqueness
3-bromo-N-(2-fluorophenyl)-4-methylbenzamide is unique due to the specific positioning of the bromine, fluorine, and methyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-bromo-N-(2-fluorophenyl)-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-6-7-10(8-11(9)15)14(18)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDYHODQZCVEDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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